molecular formula C6H11ClN2O B1458441 (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 1807939-17-8

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1458441
M. Wt: 162.62 g/mol
InChI Key: QBMTWUGXENYRJQ-JEDNCBNOSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

  • Heterocyclic Compound Synthesis :

    • The synthesis of novel heterocyclic compounds, such as oxazoles, is a key area of research. For instance, Abdel-Wahab et al. (2023) demonstrated the synthesis of a new heterocycle using hydroxylamine hydrochloride, which is related to the chemical structure (Abdel-Wahab et al., 2023).
  • Ligand Design and Synthesis :

    • Research by Liu et al. (1993) focused on the design and synthesis of hexadentate amine phenol ligands, which are crucial in the formation of metal complexes. These complexes have potential applications in various scientific fields (Liu et al., 1993).
  • Organic Synthesis and Chemistry :

    • Merkul and Müller (2006) developed a novel method for the three-component synthesis of 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, showcasing the potential for creating complex organic molecules (Merkul & Müller, 2006).
  • Anti-inflammatory Compound Synthesis :

    • Research by Matson (1990) highlighted the synthesis of a compound with anti-inflammatory properties starting from an isoxazole derivative, demonstrating the potential pharmacological applications of these compounds (Matson, 1990).
  • Pharmaceutical Intermediate Synthesis :

    • Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of a veterinary antibiotic, demonstrating the compound's relevance in drug synthesis (Fleck et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound.


Please consult a chemistry professional or a reliable source for specific information about “(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride”.


properties

IUPAC Name

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMTWUGXENYRJQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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